3-Chloro-4'-iodobenzophenone
Overview
Description
3-Chloro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-iodobenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 3-chlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is maintained at a low temperature (0-5°C) to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4’-iodobenzophenone may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as dichloromethane or toluene are commonly used, and the product is purified through techniques such as distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chloro-4’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and iodine substituents. These substituents can undergo substitution and coupling reactions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-iodobenzophenone: Similar structure but with different substitution pattern.
3-Bromo-4’-iodobenzophenone: Bromine substituent instead of chlorine.
3-Chloro-4’-fluorobenzophenone: Fluorine substituent instead of iodine.
Uniqueness
3-Chloro-4’-iodobenzophenone is unique due to the combination of chlorine and iodine substituents, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCIJVCHILXIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641505 | |
Record name | (3-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-18-7 | |
Record name | (3-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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